molecular formula C15H22O2 B13427977 Dexibuprofen Ethyl Ester CAS No. 272458-63-6

Dexibuprofen Ethyl Ester

Cat. No.: B13427977
CAS No.: 272458-63-6
M. Wt: 234.33 g/mol
InChI Key: HXTFUVWJFLDLJP-LBPRGKRZSA-N
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Description

Dexibuprofen Ethyl Ester is a derivative of dexibuprofen, which is the active dextrorotatory enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen to form this compound aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexibuprofen Ethyl Ester can be synthesized through esterification of dexibuprofen with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out by heating dexibuprofen and ethanol in the presence of the acid catalyst, followed by purification to obtain the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Dexibuprofen Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Dexibuprofen and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Dexibuprofen Ethyl Ester has several scientific research applications:

Mechanism of Action

Dexibuprofen Ethyl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The esterification of dexibuprofen to form this compound may enhance its absorption and bioavailability, allowing for more effective delivery to the target tissues.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A racemic mixture of R- and S-enantiomers, with the S-enantiomer being the active form.

    Naproxen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.

    Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Dexibuprofen Ethyl Ester is unique due to its enhanced pharmacokinetic properties compared to its parent compound, dexibuprofen. The esterification process improves its solubility and bioavailability, potentially leading to better therapeutic outcomes and reduced side effects .

Properties

CAS No.

272458-63-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

ethyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m0/s1

InChI Key

HXTFUVWJFLDLJP-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC=C(C=C1)CC(C)C

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Origin of Product

United States

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